molecular formula C15H14O3 B13877194 Phenyl 2-ethoxybenzoate CAS No. 79515-58-5

Phenyl 2-ethoxybenzoate

Cat. No.: B13877194
CAS No.: 79515-58-5
M. Wt: 242.27 g/mol
InChI Key: YBTFWFBOFYWTAG-UHFFFAOYSA-N
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Description

Phenyl 2-ethoxybenzoate is a synthetic ester compound of significant interest in chemical and pharmaceutical research as a versatile building block and model substrate. Its structure, incorporating both ether and ester functional groups on an aromatic ring, makes it a valuable candidate for studies in synthetic organic chemistry and metabolism research. Esters are one of the major functional groups present in prodrugs and bioactive compounds, and their presence is often associated with hydrolytic lability . Researchers can utilize this compound to investigate hydrolytic stability under various chemical and biological conditions, including in plasma and liver microsome assays, to understand its metabolic fate and design compounds with higher or lower metabolic liability . Furthermore, phenyl benzoate-based scaffolds are being explored in the development of innovative heterocycles with potential pesticidal efficacy, highlighting their utility in agrochemical research . As with many volatile esters, it may also find application in material science for the development of novel polymers or as a standard in analytical chemistry. This product is provided as a high-purity material to ensure reproducible results in these advanced research applications. It is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79515-58-5

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

phenyl 2-ethoxybenzoate

InChI

InChI=1S/C15H14O3/c1-2-17-14-11-7-6-10-13(14)15(16)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

YBTFWFBOFYWTAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Phenyl 2 Ethoxybenzoate

Classical Esterification Approaches for Phenyl 2-ethoxybenzoate Synthesis

The formation of the ester bond in this compound traditionally relies on the reaction between a carboxylic acid and a phenol (B47542).

Condensation Reactions with Carboxylic Acids and Phenols

The most fundamental approach to synthesizing this compound is the direct condensation of 2-ethoxybenzoic acid and phenol. This reaction, a classic example of Fischer-Speier esterification, typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the removal of a water molecule and drive the reaction towards the ester product. iajpr.com The process involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol.

Another classical method involves the use of an activated derivative of the carboxylic acid, such as an acyl chloride. For instance, 2-ethoxybenzoic acid can be converted to 2-ethoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride then readily reacts with phenol in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and yield this compound.

Catalytic Esterification Strategies

To improve upon classical methods, various catalytic systems have been developed. A notable example involves a borate-sulfuric acid catalyst complex for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com This process can be conducted in a single stage at temperatures ranging from 75°C to 285°C. google.com The use of a solvent is optional. google.com

More recently, visible-light-induced, transition-metal- and photocatalyst-free esterification has emerged as a greener alternative. acs.org This method utilizes the cross-dehydrogenative coupling of aldehydes with phenols. acs.org In this approach, phenolate (B1203915) can function as both a substrate and a photosensitizer, promoting a self-propagating radical reaction. acs.org

Advanced Synthetic Techniques for this compound and its Precursors

Modern synthetic chemistry offers a range of sophisticated techniques that can be applied to the synthesis of this compound and its precursors, often providing benefits such as reduced reaction times, higher yields, and milder conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained traction as a method to significantly accelerate chemical reactions. derpharmachemica.comresearchgate.net This technique can be applied to esterification reactions, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netpsu.edu The direct coupling of microwave energy with the reacting molecules leads to rapid and efficient heating. researchgate.net For the synthesis of this compound, a mixture of 2-ethoxybenzoic acid and phenol, potentially with a catalyst, could be irradiated with microwaves to expedite the ester formation. This method is noted for its potential to reduce pollution and increase practical yields. derpharmachemica.com

Reaction TypeHeating MethodReaction TimeYieldReference
EsterificationConventional30 minutes78% psu.edu
EsterificationMicrowave3 minutes87% psu.edu

Metal-Catalyzed and Organocatalytic Routes

Transition metal catalysis provides powerful tools for forming C-O bonds in ester synthesis. Palladium-catalyzed amidation of esters represents a robust method for creating related benzamide (B126) derivatives, which involves the initial preparation of a 2-ethoxybenzoate ester. Copper-catalyzed oxidative esterification of phenols with aldehydes, using an oxidant like tert-butyl hydroperoxide (TBHP), presents another viable, ligand-free approach for synthesizing esters. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based systems. Bifunctional organocatalysts can facilitate reactions by recognizing and activating substrates through non-covalent interactions, mimicking enzymatic processes. kyoto-u.ac.jp These catalysts can be effective in controlling selectivity in various transformations. kyoto-u.ac.jp

Nucleophilic Aromatic Substitution (SNAr) in Benzoate (B1203000) Ester Formation

Nucleophilic aromatic substitution (SNAr) offers a distinct pathway for the formation of benzoate esters. This reaction involves a nucleophile displacing a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

A relevant example is the synthesis of biphenyl-2-carboxylates through the SNAr reaction of 2-methoxybenzoates with aryl Grignard reagents. oup.comrsc.org In this process, a bulky ester group can prevent the Grignard reagent from adding to the ester carbonyl group, favoring the desired substitution reaction. oup.comrsc.org While not a direct synthesis of this compound, this methodology highlights the potential of SNAr reactions in constructing complex benzoate esters. The reaction of a 2-alkoxybenzoate with a phenoxide nucleophile under appropriate conditions could theoretically lead to the formation of a phenyl benzoate derivative.

Precursor 1Precursor 2Catalyst/ReagentProductReference
4-methoxyphenol4-fluorobenzaldehydePotassium carbonate4-aryloxybenzaldehyde walisongo.ac.id
2-methoxybenzoatesAryl Grignard reagents-1,1'-biphenyl-2-carboxylates oup.comrsc.org

Cross-Dehydrogenative Coupling Reactions for Phenol Esters

Cross-dehydrogenative coupling (CDC) reactions represent a powerful and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. acs.org This approach avoids the pre-functionalization of substrates, making it an environmentally benign alternative to traditional cross-coupling methods. acs.org In the context of phenol ester synthesis, CDC reactions facilitate the direct linkage of a phenol and a carboxylic acid derivative.

Recent advancements have highlighted the use of heterogeneous catalysts in CDC reactions for the synthesis of phenol esters. For instance, copper ferrite (B1171679) (CuFe2O4) superparamagnetic nanoparticles have been successfully employed as a recyclable catalyst for the synthesis of various phenol esters. rsc.org This method allows for the direct coupling of substrates like benzaldehyde (B42025) and benzyl (B1604629) alcohol with phenols in the presence of the nanocatalyst. rsc.org The magnetic nature of the CuFe2O4 nanoparticles facilitates their easy separation from the reaction mixture using a magnet, allowing for multiple reuse cycles without a significant drop in catalytic activity. rsc.org

Another notable development involves the use of rhodium(III) catalysts for the dehydrogenative coupling of arenes and heteroarenes with phenols. pkusz.edu.cn This strategy allows for controlled mono- or bis-arylation of phenols in a single step, providing a convenient route to highly functionalized phenol derivatives. pkusz.edu.cn The reaction can be directed by an N-phenoxyacetamide group, and the choice between internal and external oxidants can control the reaction outcome. pkusz.edu.cn

A novel copper-catalyzed dehydrogenative cross-coupling reaction between N-arylglycine esters and phenols has also been developed, utilizing di-tert-butyl peroxide (DTBP) as the oxidant. acs.orgnih.gov This reaction proceeds with high ortho-regioselectivity to produce α-aryl α-amino acid esters. acs.orgnih.gov While not a direct synthesis of simple phenol esters, this methodology showcases the versatility of CDC reactions in creating complex ester-containing molecules.

A visible-light-induced, self-propagating radical reaction offers another pathway for the synthesis of O-aryl esters through the cross-dehydrogenative coupling of aldehydes with phenols. acs.org In this system, the phenolate acts as both a substrate and a photosensitizer, eliminating the need for an external photocatalyst or transition-metal catalyst. acs.org The reaction is initiated by the visible-light excitation of the phenolate, which is then oxidized by bromotrichloromethane (B165885) (BrCCl3) to generate a trichloromethyl radical. This radical abstracts the aldehydic hydrogen, leading to the formation of a benzoyl radical, which then reacts with BrCCl3 to form an acyl bromide. The final step involves the reaction of the acyl bromide with a phenolate anion to yield the desired O-aryl ester. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient transformations.

Performing reactions in solvent-free conditions or in water are key tenets of green chemistry. Solvent-free reactions, often facilitated by mechanochemistry (ball milling), can lead to higher efficiency and reduced waste. cardiff.ac.uk For instance, the Tishchenko reaction, which can be used to form esters, has been optimized under solvent-free conditions using sodium hydride (NaH) as a catalyst at elevated temperatures, achieving high yields. rsc.org While not a direct synthesis of this compound, this demonstrates the potential of solvent-free ester synthesis.

Aqueous environments are also highly desirable. The development of catalysts that are active and stable in water is crucial. For example, the catalytic transfer hydrogenation of cinnamic acid has been shown to be highly efficient in water using a palladium catalyst. chemmethod.com While this is a reduction reaction, it highlights the feasibility of conducting catalytic transformations in aqueous media. The synthesis of 2-aryl benzoxazoles has been achieved in an aqueous medium using an Ag@TiO2 nanocomposite catalyst, further demonstrating the potential for green synthetic methods. ijpbs.com

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry. As mentioned previously, superparamagnetic nanoparticles like CuFe2O4 serve as excellent recyclable catalysts for phenol ester synthesis via cross-dehydrogenative coupling. rsc.org Their magnetic properties allow for simple separation and reuse for numerous cycles with minimal loss of activity. rsc.org

Layered double hydroxides (LDHs) have also been investigated as precursors for recyclable catalysts. mdpi.com For example, Mg-Fe and Mg-Al oxide catalysts derived from LDHs have been used for the chemical recycling of poly(ethylene terephthalate) (PET) through glycolysis. mdpi.com These catalysts can be recovered and reused multiple times. mdpi.com Similarly, solid-supported palladium catalysts, such as those on Merrifield resin, have been developed for alkoxycarbonylation reactions to produce aryl esters. google.com These catalysts can be recycled with minimal loss of the palladium metal over several cycles. google.com

Catalyst SystemReaction TypeRecyclabilityReference
CuFe2O4 NanoparticlesCross-Dehydrogenative CouplingEasily separable by magnet, reusable for multiple cycles. rsc.org rsc.org
Mg-Fe/Mg-Al Oxides (from LDHs)PET GlycolysisCan be reused four to five times. mdpi.com mdpi.com
Palladium on Merrifield ResinAlkoxycarbonylationRecyclable with <5 wt% palladium loss after 10 cycles. google.com google.com
Fe3O4@SiO2-C3H6 Magnesium Schiff Base ComplexCondensationRecyclable. chemmethod.com chemmethod.com
Zn-BNTCondensationReusable up to eight times with only 5% loss of activity. nih.gov nih.gov

Energy efficiency in chemical synthesis can be enhanced through various strategies, including the use of microwave irradiation and photochemistry, which can often reduce reaction times and temperatures.

Microwave-assisted organic synthesis (MAOS) has been shown to be a rapid and efficient energy source for a wide range of chemical transformations, including esterification. rroij.com For example, the synthesis of biphenyl (B1667301) derivatives via Suzuki coupling has been successfully carried out under microwave irradiation, significantly shortening reaction times from hours to minutes. rroij.com

Visible-light-induced reactions, as described in the CDC section, represent another energy-efficient approach. acs.org These reactions can often be performed at room temperature, harnessing the energy of light to drive the chemical transformation. The self-propagating radical reaction for O-aryl ester synthesis is a prime example of a photocatalyst-free, energy-efficient method. acs.org

Energy SourceReaction TypeAdvantagesReference
Microwave IrradiationSuzuki CouplingReduced reaction times (minutes vs. hours). rroij.com rroij.com
Visible LightCross-Dehydrogenative CouplingRoom temperature, no external photocatalyst needed. acs.org acs.org
UltrasonicationCatalytic Transfer HydrogenationAccelerated reaction rates, improved selectivity. chemmethod.com chemmethod.com

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new synthetic methods. For the formation of phenyl esters, several mechanistic pathways have been proposed depending on the reaction type.

In the copper-catalyzed dehydrogenative cross-coupling of N-arylglycine esters with phenols, a possible mechanism involves an aromatic electrophilic substitution. acs.orgnih.gov

The visible-light-induced synthesis of O-aryl esters proceeds through a radical chain mechanism. acs.org Key steps include the formation of a phenolate anion, its excitation by visible light, oxidation by BrCCl3 to generate a Cl3C• radical, abstraction of an aldehydic hydrogen, formation of an acyl bromide, and finally, nucleophilic attack by a phenolate anion to form the ester. acs.org

Mechanistic studies on the dephosphorylation of phosphate (B84403) prodrugs provide insights into addition-elimination reactions that can be relevant to ester formation. mdpi.com The decomposition of a dibenzylphosphoryl group in methanol, for instance, is suggested to proceed via an addition-elimination pathway. mdpi.com

The kinetics of the aminolysis of phenyl acetates have been studied in detail, revealing a stepwise mechanism that proceeds through a bipolar tetrahedral addition intermediate. researchgate.net The rate-determining step, whether the formation or breakdown of this intermediate, depends on the specific reaction pathway. researchgate.net

In photoinduced decarboxylative sulfoximination of benzoic acids, mechanistic investigations suggest the formation of photoactive copper(II) carboxylates. rsc.org Upon irradiation, these undergo radical CO2 extrusion to form aryl radicals, which are then captured by copper complexes to generate a Cu(III) species that undergoes reductive elimination. rsc.org While this reaction forms a C-N bond, the initial steps involving the generation of an aryl radical from a benzoic acid derivative are relevant to understanding potential side reactions or alternative pathways in ester synthesis.

Spectroscopic and Structural Elucidation Studies of Phenyl 2 Ethoxybenzoate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing radiation at specific frequencies corresponding to the energy of these vibrations, molecules provide a characteristic spectrum that acts as a "fingerprint," allowing for the identification of functional groups.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. In Phenyl 2-ethoxybenzoate, the spectrum is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the 1735-1715 cm⁻¹ region.

Another key feature is the presence of two distinct C-O stretching bands. The ester linkage (O=C-O-Ar) gives rise to an asymmetric stretching vibration, usually found between 1280-1240 cm⁻¹, while the ether linkage (Ar-O-CH₂) from the ethoxy group produces a band around 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations within the two phenyl rings are observed in the 1600-1450 cm⁻¹ range. vscht.cz Furthermore, C-H stretching vibrations are also discernible; absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the ethoxy group. vscht.cz

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C=O StretchEster1735 - 1715
C-O StretchEster (Asymmetric)1280 - 1240
C-O StretchEther (Aromatic)1250 - 1000
C=C StretchAromatic Ring1600 - 1450
C-H StretchAromatic3100 - 3000
C-H StretchAliphatic (CH₂, CH₃)2980 - 2850

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on scattering rather than absorption of light. While FT-IR is more sensitive to polar bonds like carbonyls, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectra would prominently feature the symmetric stretching vibrations of the aromatic rings, often referred to as "ring breathing" modes. Computational studies on the related molecule, phenyl benzoate (B1203000), show that theoretical calculations of Raman intensities are in excellent agreement with experimental spectra, aiding in the precise assignment of vibrational bands. nih.govresearchgate.net The symmetric vibrations of the carbon skeleton are generally strong in Raman spectra, providing clear insights into the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound provides a map of all the hydrogen atoms in the molecule. The ethoxy group is readily identified by its characteristic ethyl pattern: a quartet resulting from the methylene (B1212753) protons (-OCH₂-) coupled to the three methyl protons, and a triplet from the methyl protons (-CH₃) coupled to the two methylene protons. The quartet is expected to appear further downfield (around 4.1-4.4 ppm) due to the deshielding effect of the adjacent oxygen atom, while the triplet would be upfield (around 1.4-1.5 ppm).

The aromatic region of the spectrum, typically between 6.9 and 8.2 ppm, would show complex multiplets corresponding to the nine protons on the two separate phenyl rings. The protons on the 2-ethoxybenzoyl ring are influenced by both the ortho-ethoxy group (electron-donating) and the ester linkage. The protons on the phenyl ester ring are influenced by the deshielding effect of the ester's oxygen atom. For the related compound phenyl benzoate, the protons on the benzoate ring appear at δ 8.20, 7.61, and 7.49 ppm, while the protons on the phenol-derived ring are found at δ 7.41, 7.26, and 7.20-7.22 ppm. rsc.org A similar pattern of distinct signals for each ring would be expected for this compound.

Proton EnvironmentMultiplicityPredicted Chemical Shift (δ, ppm)
Aromatic ProtonsMultiplet6.9 - 8.2
Methylene (-OCH₂-)Quartet (q)4.1 - 4.4
Methyl (-CH₃)Triplet (t)1.4 - 1.5

The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound is expected to show distinct signals for each unique carbon atom. The most downfield signal is typically the carbonyl carbon of the ester group, appearing in the range of 164-166 ppm.

The aromatic carbons resonate between approximately 115 and 158 ppm. The carbon atoms directly attached to oxygen (the C-O of the ether and the C-O of the ester) are found in the more downfield portion of this range. For instance, in phenyl benzoate, the carbons involved in the ester linkage appear at δ 165.1 and 150.9 ppm. rsc.org The aliphatic carbons of the ethoxy group are found significantly upfield, with the methylene carbon (-OCH₂-) appearing around 64-66 ppm and the terminal methyl carbon (-CH₃) appearing around 14-16 ppm.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)164 - 166
Aromatic (C-O, Ar-C)115 - 158
Methylene (-OCH₂-)64 - 66
Methyl (-CH₃)14 - 16

For unambiguous assignment of all proton and carbon signals, especially within the complex aromatic regions, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would confirm the connectivity within the ethoxy group (correlation between the -CH₂- and -CH₃ protons) and establish the relationships between neighboring protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals of the ethoxy group to their corresponding carbon signals and assign each aromatic proton to its specific carbon on the rings.

Together, these advanced techniques provide a complete and unambiguous picture of the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₁₅H₁₄O₃. The theoretical exact mass can be calculated and is typically observed experimentally as protonated or sodiated adducts in techniques like Electrospray Ionization (ESI).

Table 1: Theoretical HRMS Data for this compound (C₁₅H₁₄O₃)

Adduct Form Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₅H₁₅O₃⁺ 243.1016
[M+Na]⁺ C₁₅H₁₄O₃Na⁺ 265.0835

This table presents calculated values based on the compound's molecular formula. Experimental values are obtained from HRMS analysis and are expected to be in close agreement with these theoretical masses.

The fragmentation of this compound under electron ionization (EI) provides valuable structural information. The fragmentation pathways are influenced by the stability of the resulting ions and radicals. pharmacy180.comchemguide.co.uk As an aromatic ester, characteristic cleavages occur around the ester functional group. libretexts.org

A primary fragmentation pathway involves the cleavage of the ester's C-O bond, leading to the formation of a benzoyl cation derivative. For this compound, this would be the 2-ethoxybenzoyl cation.

Formation of the 2-ethoxybenzoyl cation (m/z 149): Loss of the phenoxy radical (•OC₆H₅, 93 Da) from the molecular ion (M⁺˙ at m/z 242) results in the formation of the 2-ethoxybenzoyl cation at m/z 149. C₁₅H₁₄O₃⁺˙ → [C₉H₉O₂]⁺ + •OC₆H₅ (m/z 242) → (m/z 149)

Further fragmentation of this ion can occur. A key fragmentation pathway for 2-substituted ethoxy benzoates is the "ortho effect," which involves the interaction between the adjacent ethoxy and carbonyl groups. researchgate.net This effect leads to a characteristic loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in a prominent ion.

Ortho Effect - Loss of Ethylene: The 2-ethoxybenzoyl cation (m/z 149) can lose ethylene to form the 2-hydroxybenzoyl cation. However, a more significant pathway observed in related compounds like methyl 2-ethoxybenzoate involves the loss of ethylene directly from the molecular ion to produce the radical cation of phenyl salicylate (B1505791) (phenyl 2-hydroxybenzoate) at m/z 214. researchgate.net C₁₅H₁₄O₃⁺˙ → [C₁₃H₁₀O₃]⁺˙ + C₂H₄ (m/z 242) → (m/z 214)

Other significant fragments arise from alternative cleavages:

Formation of the Phenyl Cation (m/z 77): Cleavage of the O-phenyl bond can lead to the formation of a phenyl cation at m/z 77. This is a common fragment for phenyl esters. pharmacy180.com

Formation of the Benzoyl Cation (m/z 105): Subsequent loss of carbon monoxide (CO, 28 Da) from acylium ions is a common process. While less direct, pathways leading to a benzoyl-type fragment at m/z 105 could also be anticipated.

Table 2: Predicted Major Mass Spectral Fragments for this compound

m/z Proposed Fragment Ion Proposed Neutral Loss
242 [C₁₅H₁₄O₃]⁺˙ (Molecular Ion) -
214 [C₁₃H₁₀O₃]⁺˙ (Phenyl 2-hydroxybenzoate radical cation) C₂H₄
149 [C₉H₉O₂]⁺ (2-ethoxybenzoyl cation) •OC₆H₅

Electronic Spectroscopy for Chromophoric Analysis

Electronic spectroscopy provides insights into the electronic structure and chromophoric systems within a molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within its aromatic rings (the benzoyl and phenyl moieties) and the carbonyl group. These conjugated systems act as chromophores, absorbing light in the ultraviolet region. The exact position of the maximum absorbance (λmax) can be influenced by the solvent used. researchgate.net Based on structurally similar compounds like phenyl benzoate, significant absorption is expected in the UV region. nist.gov

Table 3: Expected UV-Vis Absorption Data for this compound

Chromophore Expected Transition Type Approximate λmax Region (nm)
Benzoyl group π → π* 230 - 280
Phenyl group π → π* 200 - 270

This table represents expected absorption regions based on the chromophores present. Specific experimental values for this compound were not available in the searched literature.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Aromatic compounds often exhibit fluorescence. The presence of two phenyl rings and a carbonyl group in this compound suggests it may possess fluorescent properties. The emission wavelength is typically longer than the excitation wavelength, and the difference between them is known as the Stokes shift. mdpi.com While some benzoxazole (B165842) and benzoate derivatives are known to be fluorescent, detailed experimental fluorescence data, including excitation/emission maxima and quantum yields for this compound, are not extensively reported in the scientific literature. mdpi.commdpi.com

Computational and Theoretical Investigations of Phenyl 2 Ethoxybenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electronic characteristics of Phenyl 2-ethoxybenzoate.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. numberanalytics.com It is widely employed for geometry optimizations to determine the most stable conformation of a molecule and to calculate various electronic properties. numberanalytics.com DFT functionals, such as B3LYP, are often used for their accuracy in geometry optimization and frequency calculations. latrobe.edu.au

For aromatic compounds, DFT calculations can predict key parameters like bond lengths and dipole moments. For instance, in a related compound, ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate, DFT calculations using the B3LYP/6-311++G(d,p) basis set have shown good alignment with experimental data. The calculated bond lengths for the C=O group were 1.212 Å (compared to an experimental value of 1.208 Å) and for the C–O (ethoxy) group were 1.442 Å (compared to an experimental value of 1.436 Å). The dipole moment for this related molecule was calculated to be 3.8 Debye. These types of calculations provide a detailed understanding of the molecule's geometry and charge distribution.

Table 1: Comparison of Calculated and Experimental Bond Lengths for a Structurally Related Benzoate (B1203000) Derivative.

BondCalculated (Å)Experimental (Å)
C=O1.2121.208
C–O (ethoxy)1.4421.436

HOMO-LUMO Orbital Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). malayajournal.org The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. malayajournal.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. researchgate.net

In a study of a different molecule, the HOMO-LUMO gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution of these orbitals reveals potential sites for electronic transitions and charge transfer within the molecule. malayajournal.org For example, in one analysis, the HOMO was localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring. malayajournal.org

Table 2: Frontier Molecular Orbital Energies and Gap.

OrbitalEnergy (eV)
HOMO-5.2822 malayajournal.org
LUMO-1.2715 malayajournal.org
Gap 4.0106 malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of negative potential (attractive to electrophiles), while blue represents areas of positive potential (attractive to nucleophiles). malayajournal.orgresearchgate.net

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and is instrumental in studying biological recognition processes. malayajournal.org For instance, in an analysis of a particular molecule, the oxygen atoms were identified as electrophilic regions (red), while other parts of the molecule were identified as nucleophilic regions (blue). malayajournal.org This visualization provides a clear guide to the reactive sites of the molecule. uni-muenchen.de

Spectroscopic Property Prediction and Correlation

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation.

Computational Prediction of FT-IR and NMR Spectra

Theoretical calculations, particularly using DFT, can simulate the vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.net For FT-IR spectra, computational methods can predict the frequencies and intensities of vibrational bands, which correspond to the stretching and bending of chemical bonds. researchgate.netnih.gov These predicted spectra often show good agreement with experimental results, aiding in the assignment of observed spectral peaks. researchgate.netacs.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within the DFT framework. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structure elucidation and the assignment of experimental signals. schrodinger.com The accuracy of these predictions can be enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net

Validation of Experimental Data through Theoretical Simulations

A key application of computational spectroscopy is the validation of experimental data. By comparing theoretically predicted spectra with those obtained experimentally, researchers can confirm the structure of a synthesized compound and gain deeper insights into its properties. researchgate.net Good correlation between calculated and experimental spectra provides strong evidence for the correctness of the molecular structure and the computational model used. researchgate.net

For example, in the study of a newly synthesized Schiff base, the calculated vibrational frequencies and NMR chemical shifts showed excellent agreement with the experimental FT-IR and NMR data, confirming the molecular structure. researchgate.net This process of cross-validation between theory and experiment is a cornerstone of modern chemical research, ensuring the reliability of both computational predictions and experimental findings. nih.govacs.org

Reactivity and Mechanistic Insights from Computational Models

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to investigate the chemical behavior of molecules. researchgate.netacs.org These methods allow for the detailed examination of reaction mechanisms, offering insights that complement experimental findings. For benzoate derivatives, theoretical calculations can help rationalize observed reactivity patterns and predict the outcomes of chemical transformations. conicet.gov.ar

Thermodynamic and kinetic studies using computational models are fundamental to understanding why and how fast reactions occur. These studies typically involve calculating the potential energy surface of a reaction.

Thermodynamic Analysis: This involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. For a reaction involving this compound, such as hydrolysis, calculations would determine the energy difference between the reactants (ester and water) and the products (2-ethoxybenzoic acid and phenol).

Kinetic Analysis: This focuses on the energy barriers (activation energies, ΔG‡) that must be overcome for a reaction to proceed. The rate-determining step of a reaction is the one with the highest activation energy. For esters, a common reaction is base-catalyzed hydrolysis, which typically proceeds via a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov Computational models can map the energy profile of this multi-step process, identifying the transition states and intermediates involved. epa.gov For example, studies on related benzoates have used DFT calculations to correlate calculated activation enthalpies with experimental solvolysis rates, providing a method to estimate the reactivity of different leaving groups. srce.hr

Table 1: Key Parameters in Computational Thermodynamic and Kinetic Studies

ParameterSymbolDescriptionSignificance in Reaction Pathways
Enthalpy of ReactionΔHThe heat absorbed or released during a reaction at constant pressure.Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of ReactionΔGThe energy associated with a chemical reaction that can be used to do work.Determines the spontaneity of a reaction. Negative values indicate a spontaneous process.
Activation EnergyEa or ΔG‡The minimum amount of energy required for reactants to transform into products.Determines the rate of a reaction. Higher activation energy corresponds to a slower reaction.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The analysis of its structure is crucial for understanding the reaction mechanism at a molecular level.

Computational methods are used to locate the exact geometry of the transition state on the potential energy surface. This is typically achieved using algorithms that search for a first-order saddle point—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. The validity of a calculated TS is confirmed by a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. missouri.edu

For a molecule like this compound, transition state analysis could elucidate the mechanism of reactions such as:

Ester Hydrolysis: Identifying the TS for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov

Electrophilic Aromatic Substitution: Modeling the TS for the attack of an electrophile on one of the phenyl rings.

Radical Reactions: In some reactions, radical anion intermediates can be formed, and computational analysis can determine the activation energy for their fragmentation. conicet.gov.armdpi.com

Analysis of the TS structure reveals which bonds are being formed and broken, providing a "snapshot" of the chemical transformation. mdpi.comresearchgate.net

Studies on Molecular Hyperpolarizabilities and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of molecules are responsible for phenomena like frequency doubling of light, which have applications in optoelectronics and photonics. These properties arise from the interaction of a molecule's electron cloud with the strong electromagnetic field of a laser. The NLO response is described by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

Quantum chemical calculations are essential for predicting the NLO properties of organic molecules. researchgate.net Methods like Density Functional Theory (DFT), particularly with range-separated hybrid functionals such as CAM-B3LYP and M06-2X, have been shown to provide reliable predictions of hyperpolarizability values when compared with experimental results from techniques like Hyper-Rayleigh Scattering (HRS). researchgate.net

Optimizing the molecular geometry of this compound using DFT.

Performing a frequency calculation at a specific incident laser wavelength to determine the dynamic (frequency-dependent) polarizability and hyperpolarizability tensors.

Calculating the orientationally averaged values from the tensor components to yield the final α, β, and γ values.

These calculations can guide the design of new molecules with enhanced NLO properties by understanding the relationship between molecular structure (e.g., presence of electron-donating and electron-withdrawing groups) and the magnitude of the hyperpolarizability.

Table 2: Key Terms in Molecular Non-Linear Optics

TermSymbolDescription
Linear PolarizabilityαA measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. Related to the refractive index.
First HyperpolarizabilityβDescribes the second-order (three-wave mixing) NLO response, such as second-harmonic generation (SHG), where light of frequency ω is converted to 2ω.
Second HyperpolarizabilityγDescribes the third-order (four-wave mixing) NLO response, such as third-harmonic generation (THG) and two-photon absorption (TPA).

In Silico Modeling of Molecular Interactions

In silico (computer-based) modeling is a cornerstone of modern drug discovery and materials science. It allows researchers to simulate how a molecule like this compound might interact with biological targets or other molecules, providing insights that can guide experimental work.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). plos.org The primary goal is to understand the binding mechanism by identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

A docking simulation of this compound would involve these general steps:

Preparation of Receptor and Ligand: A 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound would be built and its energy minimized.

Defining the Binding Site: A specific region on the protein (the active site or a potential allosteric site) is defined as the target for docking.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is repeatedly placed in the binding site in various conformations and orientations. plos.orgnih.gov

Scoring and Analysis: Each resulting pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The lowest energy poses are then analyzed to examine the specific interactions between the ligand and the protein's amino acid residues. nih.gov

This analysis can reveal, for instance, if the ethoxy group acts as a hydrogen bond acceptor or if the phenyl rings engage in π-π stacking with aromatic residues in the protein, thus explaining the molecular basis of its binding. nih.gov

Table 3: General Workflow for Ligand-Protein Docking Simulation

StepDescriptionTools/Methods
1. PreparationObtain/create 3D structures of the protein receptor and the ligand (this compound).Protein Data Bank (PDB), ChemDraw, Avogadro.
2. Binding Site DefinitionIdentify the active or allosteric site on the protein where the ligand is expected to bind.Based on known co-crystallized ligands or prediction software.
3. DockingThe software samples different poses (orientations and conformations) of the ligand within the binding site.AutoDock, GOLD, Schrödinger Suite.
4. ScoringEach pose is evaluated using a scoring function that estimates the binding free energy.Empirical, knowledge-based, or force-field-based scoring functions.
5. AnalysisThe best-scoring poses are analyzed to identify key intermolecular interactions (H-bonds, hydrophobic, etc.).PyMOL, Discovery Studio.

QSAR and QSPR are computational modeling methods that aim to build a mathematical relationship between the structural features of a set of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

For a molecule like this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or retention time in chromatography. A QSAR model might relate its structural features to a measured biological effect. The core of these models lies in the use of molecular descriptors.

Molecular Descriptors: These are numerical values that quantify different aspects of a molecule's structure. They are calculated from the 2D or 3D chemical structure and fall into several categories:

Constitutional (1D/2D): Based on the molecular formula and connectivity, such as molecular weight, atom counts, and bond counts.

Topological (2D): Describe the atomic connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Based on the 3D structure, such as molecular surface area and volume.

Electronic: Describe the electronic properties, such as dipole moment, partial atomic charges, and HOMO/LUMO energies.

Hydrophobic: Quantify the molecule's hydrophobicity, most commonly represented by LogP (the logarithm of the octanol-water partition coefficient). nih.gov

By calculating a range of these descriptors for a series of related compounds and using statistical methods like Multiple Linear Regression (MLR), a model can be built. nih.govresearchgate.net This model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding chemical design and prioritizing experimental efforts.

Reactivity and Mechanistic Pathways Involving Phenyl 2 Ethoxybenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of the ester bond in Phenyl 2-ethoxybenzoate is central to its chemical behavior. Ester hydrolysis, the cleavage of this bond by water, can be catalyzed by either acid or base, leading to the formation of 2-ethoxybenzoic acid and phenol (B47542).

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water forms a tetrahedral intermediate. libretexts.org Proton transfer and elimination of the phenol leaving group regenerate the carboxylic acid. libretexts.org

Base-promoted hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This process is generally irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the phenoxide leaving group.

The hydrolytic stability is influenced by both electronic and steric factors. The ethoxy group at the ortho position may provide some steric hindrance to the attacking nucleophile compared to unsubstituted phenyl benzoate (B1203000). Studies on similar esters show that electron-withdrawing groups on the benzoate ring can accelerate hydrolysis, while electron-donating groups can slow it down. semanticscholar.orgnih.gov Conversely, the electronic nature of the phenol leaving group is critical; more acidic phenols (with electron-withdrawing substituents) are better leaving groups, facilitating cleavage.

Transesterification Reactions with this compound

This compound can undergo transesterification, a process where its phenoxy group is exchanged with the alkoxy group of another alcohol. This equilibrium reaction can be catalyzed by either acids or bases. libretexts.org

The general mechanism under basic conditions involves the deprotonation of the incoming alcohol to form a potent alkoxide nucleophile. This alkoxide attacks the ester's carbonyl carbon, creating a tetrahedral intermediate. The original phenoxide group is then expelled, yielding a new ester and regenerating the catalyst. libretexts.org

To drive the reaction towards the desired product, Le Chatelier's principle is often employed. This can be achieved by using the reactant alcohol as the solvent or by removing one of the products (e.g., phenol) from the reaction mixture as it forms. libretexts.org

Table 1: Overview of Ester Cleavage Reactions

Reaction TypeCatalystKey Mechanistic StepProductsDriving Force
Acid-Catalyzed HydrolysisAcid (e.g., H₂SO₄, HCl)Protonation of carbonyl oxygen, attack by water. libretexts.org2-Ethoxybenzoic Acid, PhenolTypically requires heat.
Base-Promoted Hydrolysis (Saponification)Base (e.g., NaOH, KOH)Nucleophilic attack by hydroxide ion. libretexts.org2-Ethoxybenzoate Salt, PhenolIrreversible due to carboxylate formation.
TransesterificationAcid or BaseNucleophilic attack by an external alcohol/alkoxide. libretexts.orgNew Ester, PhenolExcess of reactant alcohol or removal of a product. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl and Ethoxybenzoate Moieties

The two aromatic rings in this compound exhibit distinct reactivities towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The reactivity of each ring is governed by the electronic nature of its substituent. masterorganicchemistry.com

Ethoxybenzoate Moiety : The ester group (-COOR) is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position relative to the ester. Therefore, reactions like nitration or halogenation on this ring would primarily yield substitution at the 4- and 6-positions.

Phenoxy Moiety : The ether linkage (-OAr) is an electron-donating and activating group. reddit.com The oxygen's lone pairs increase the electron density of the ring through resonance, directing electrophiles to the ortho and para positions. reddit.comucalgary.ca Due to steric hindrance from the rest of the molecule, the para-position is generally the most favored site for substitution. reddit.com

The rate of EAS will be significantly higher on the activated phenoxy ring compared to the deactivated benzoate ring. reddit.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for simple benzene (B151609) derivatives unless they are activated by strong electron-withdrawing groups. However, specific reactions are possible.

On the Ethoxybenzoate Moiety : Research on 2-methoxybenzoates has shown that the methoxy (B1213986) group can be displaced by powerful nucleophiles like aryl Grignard reagents. rsc.orgoup.com This reaction, a variant of the Meyers reaction, is facilitated by using bulky ester groups (e.g., 2,6-dialkylphenyl esters) to prevent the Grignard reagent from attacking the ester carbonyl. rsc.orgoup.com By analogy, the 2-ethoxy group in this compound could potentially undergo SNAr with potent nucleophiles, especially if the reaction conditions are optimized to favor ring substitution over carbonyl addition.

Table 2: Regioselectivity in Aromatic Substitution Reactions

Aromatic RingReaction TypeDirecting Effect of SubstituentFavored Position(s)Relative Reactivity
EthoxybenzoateElectrophilic (EAS)-CO₂Ph (Deactivating)meta (Positions 4 & 6)Low
PhenoxyElectrophilic (EAS)-O-CO-Ar (Activating)ortho, para (para favored) reddit.comHigh
EthoxybenzoateNucleophilic (NAS)-OEt (Leaving Group)Position 2 (ipso-substitution)Possible with strong nucleophiles (e.g., Grignard). rsc.org

Oxidation and Reduction Chemistry of this compound

Reduction

The ester functionality is the primary site for reduction.

Reduction to Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to its corresponding primary alcohols. This reaction would cleave the ester, yielding 2-ethoxybenzyl alcohol and phenol. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. smolecule.com

Bouveault-Blanc Reduction : This classical method uses metallic sodium in an alcohol solvent (like ethanol) to reduce esters to primary alcohols. alfa-chemistry.com It proceeds through a radical-anion intermediate and offers an alternative to hydride-based reductions. alfa-chemistry.com

Oxidation

The aromatic rings and the ethoxy group are generally stable to oxidation under mild conditions.

Side-Chain Oxidation : The ethoxy group's methylene (B1212753) (-CH₂-) protons are benzylic and could be susceptible to oxidation under strong conditions (e.g., KMnO₄, CrO₃), potentially leading to cleavage or further transformation, though this is not a common or selective reaction.

Ring Oxidation : The aromatic rings can be forced to oxidize under very harsh conditions, but this typically leads to ring-opening and degradation of the molecule.

Allylic Oxidation Analogy : In related systems, palladium catalysts have been used to achieve allylic C-H oxidation in the presence of benzoate groups, suggesting the core ester structure is robust under certain oxidative conditions. nih.gov

Radical Reactions and Photochemical Transformations

The ester and aromatic components of this compound can participate in radical and photochemical reactions.

Radical Reactions : The initiation of radical reactions, for example, using radical initiators like AIBN, could lead to hydrogen abstraction from the ethoxy group. Copper-catalyzed reactions involving aldehydes can proceed through acyl radical intermediates to form esters, indicating that the benzoate structure can be formed via radical pathways. rsc.org

Photochemical Transformations : Benzoate esters can undergo photochemical reactions. Upon UV irradiation, phenacyl esters (which have a ketone in the ester group) are known to undergo Norrish-type II cleavage. Photolysis of benzophenoxime benzoates has been shown to generate benzoxyl radicals (ArCO₂•) through homolytic cleavage. oup.com Similarly, irradiation of this compound could potentially induce homolysis of the ester C-O bond, generating a 2-ethoxybenzoyl radical and a phenoxy radical. These reactive intermediates could then undergo dimerization, substitution on solvents, or other radical processes. oup.com Visible-light-induced methods for ester synthesis using BrCCl₃ involve the generation of benzoyl radicals, highlighting another potential radical pathway involving the ester moiety. acs.org

Cyclization and Rearrangement Reactions of this compound Derivatives

While this compound itself is not predisposed to cyclize, its derivatives can be designed to undergo such transformations.

Intramolecular Cyclizations : If appropriate functional groups are introduced onto the molecule, intramolecular reactions can occur. For instance, the introduction of a nucleophile and an electrophile at strategic positions on the two rings could lead to macrocyclization. Derivatives of related compounds have been shown to undergo base-catalyzed intramolecular conjugate additions to form piperidine (B6355638) rings acs.org or cascade reactions to form complex heterocyclic systems like isobenzofuranones. mdpi.com

Rearrangement Reactions : Phenyl esters are known to undergo the Fries rearrangement under Lewis acid catalysis, where the acyl group migrates from the phenolic oxygen to the ortho or para positions of the phenol ring, forming a hydroxyketone. Applying this to this compound would involve the migration of the 2-ethoxybenzoyl group to the ortho or para position of the phenol ring, yielding a (2-hydroxyphenyl) (2-ethoxyphenyl)methanone isomer. Other named rearrangements, such as the Boulton-Katritzky rearrangement, have been observed in complex oxadiazole derivatives containing benzoate moieties, leading to spirocyclic products. nih.gov

Chemical Derivatization and Analog Development of Phenyl 2 Ethoxybenzoate

Synthesis of Substituted Phenyl 2-ethoxybenzoate Derivatives

The generation of analogs through substitution on the aromatic rings of this compound allows for the fine-tuning of its chemical and physical properties.

Modifications on the phenol (B47542) ring involve the introduction, replacement, or alteration of substituents to explore structure-activity relationships. A general strategy for creating substituted phenol derivatives involves ruthenium-catalyzed ring-closing olefin metathesis (RCM) followed by tautomerization, which allows for the regioselective formation of various substituted phenols. organic-chemistry.org While not specific to this compound, this methodology represents a viable route to substituted phenol precursors.

Another approach involves the replacement of the entire phenyl ring with other cyclic systems. For instance, research on analogous scaffolds has demonstrated the replacement of a phenyl ring with aza-heterocycles like pyridine (B92270) or pyrimidine. nih.gov Furthermore, the introduction of polar substituents onto the phenyl ring is a common strategy to modulate properties such as solubility. nih.gov

The benzoic acid portion of the molecule offers multiple sites for modification, including the 2-ethoxy group and other positions on the aromatic ring.

The ethoxy group at the 2-position can be altered or replaced. For example, analogs with a methoxy (B1213986) group, such as 2-(benzofuran-2-yl)-2-oxoethyl 2-methoxybenzoate (B1232891), have been synthesized and studied. iucr.org The electronic and steric effects of such ortho-substituents significantly influence the molecule's properties. researchgate.net The carboxylate moiety itself is critical for certain interactions, and modifying it to other functional groups like amides, aldehydes, ketones, or nitro groups dramatically alters binding affinities in biological systems. uq.edu.auuq.edu.au For instance, converting a benzoic acid to a benzamide (B126) can significantly weaken substrate binding to enzymes. uq.edu.au

Substituents can also be introduced at other positions on the benzoic acid ring. Research on 3-(adenosylthio)benzoic acid derivatives shows that introducing chloro, bromo, methoxy, or phenyl groups at the 2-position of the benzoic acid ring can significantly modulate activity. nih.gov Enzymatic hydroxylation, for example by benzoate-para-hydroxylase, can introduce a hydroxyl group, typically at the 4-position. nih.gov

Table 1: Examples of Modifications on the Benzoic Acid Moiety

Modification Type Example of Substituent/Group Target Position(s) Reference(s)
Alkoxy Group Alteration Methoxy 2-position iucr.org
Carboxylate Group Bioisosteres Amide, Aldehyde, Ketone, Nitro Ester Carbonyl uq.edu.auuq.edu.au
Ring Substitution Chloro, Bromo, Methoxy, Phenyl 2-position nih.gov

Formation of Heterocyclic Systems Incorporating the this compound Scaffold

The this compound framework can be used as a starting point or building block for the synthesis of more complex heterocyclic structures, which are of significant interest in medicinal chemistry.

Nitrogen-containing heterocycles, such as triazoles and oxadiazoles, are widely synthesized due to their diverse biological activities. nih.govdergipark.org.tr

Triazoles: A common synthetic route involves introducing a triazole ring onto a phenolic precursor via an alkyl chain. mdpi.com For example, novel phenolic acid triazole derivatives have been synthesized starting from methyl hydroxybenzoates. The process involves alkylation to introduce a bromoethoxy side chain, followed by reaction with sodium triazole. nih.govmdpi.com The resulting methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate can then be hydrolyzed to the corresponding benzoic acid. nih.govmdpi.com

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with the conversion of a carboxylic acid or its ester into a hydrazide. researchgate.netptfarm.pl For instance, methyl 2-methoxybenzoate can be converted to 2-methoxybenzohydrazide, which then reacts with various aldehydes to form hydrazones. researchgate.net These hydrazones can be cyclized into 1,3,4-oxadiazoles using reagents like acetic anhydride (B1165640) or chloramine-T. ptfarm.pl One-pot syntheses have also been developed, reacting amidoximes with carboxylic acid esters in a superbase medium to yield 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov

Table 2: General Synthetic Schemes for Heterocycle Formation

Heterocycle Key Precursor Typical Reagents Description Reference(s)
1,2,4-Triazole (B32235) Hydroxybenzoate ester 1,2-Dibromoethane, Sodium triazole, NaOH Alkylation of the phenol, followed by substitution with triazole and ester hydrolysis. nih.govmdpi.com
1,3,4-Oxadiazole Benzoic acid ester Hydrazine hydrate, Aromatic aldehydes, Acetic anhydride Conversion to hydrazide, formation of hydrazone (Schiff base), and cyclization. researchgate.netptfarm.pl

Schiff bases (azomethines) and Mannich bases are important classes of compounds derived from the core scaffold.

Schiff Bases: These are typically formed through the condensation of a primary amine with an aldehyde or ketone. ekb.eg In the context of phenyl ethoxybenzoate derivatives, a novel series of Schiff bases were synthesized by reacting 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-(3-methoxybenzoxy)-benzaldehyde. dergipark.org.tr This creates a complex molecule where the Schiff base linkage connects the triazole ring to the benzaldehyde-derived portion of the scaffold. dergipark.org.tr

Mannich Bases: The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. dergipark.org.trscielo.br This reaction has been used to further derivatize Schiff bases containing the triazole and ethoxybenzoate moieties. dergipark.org.tr For example, Schiff bases were treated with 4-piperidinecarboxamide and formaldehyde (B43269) to yield the corresponding Mannich bases. dergipark.org.trresearchgate.net Mannich bases are often explored for their enhanced biological activities compared to their Schiff base precursors. researchgate.netresearchgate.net

Development of Polymeric and Oligomeric Derivatives

The this compound structure can be incorporated into polymers and oligomers, imparting specific properties to the resulting materials. A key strategy involves introducing reactive functional groups onto the core molecule that can participate in polymerization reactions.

For example, a bis-epoxide-functionalized benzoic acid ester has been synthesized for use in polymer chemistry. This molecule, [4-[2-(oxiran-2-yl)ethoxy]phenyl] 4-[2-(oxiran-2-yl)ethoxy]benzoate, features a central benzoic acid ester core where both the benzoic acid and phenol rings are substituted with ethoxy chains ending in reactive oxirane (epoxide) rings. The high reactivity of these epoxide groups makes the compound a valuable cross-linking agent or a precursor for developing epoxy resins.

The synthesis involves a multi-step process:

Alkylation of 4-hydroxybenzoic acid and 4-hydroxyphenol with an oxiranyl-containing alkyl bromide to introduce the epoxide-terminated side chains.

Conversion of the functionalized benzoic acid to its acid chloride using a reagent like thionyl chloride.

Esterification of the acid chloride with the functionalized phenol to form the final bis-epoxide monomer.

This approach demonstrates how the fundamental phenyl benzoate (B1203000) scaffold can be engineered into monomers for the production of advanced polymeric materials.

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of this compound is intrinsically linked to its molecular structure. By systematically modifying this structure and creating derivatives, researchers can probe how different chemical features influence reaction outcomes. These investigations, known as structure-reactivity relationship (SRR) studies, are fundamental to understanding reaction mechanisms and designing molecules with tailored properties. The primary focus of these studies for ester derivatives often involves analyzing the kinetics of reactions such as hydrolysis under basic or acidic conditions.

The reactivity of a this compound derivative is primarily governed by the electronic and steric properties of its substituents. Substituents can be altered on either the acyl (2-ethoxybenzoyl) group or the phenoxy (phenyl) group. These modifications influence the electrophilicity of the carbonyl carbon, the stability of the transition state, and the leaving group's ability.

Electronic and Steric Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It describes a linear free-energy relationship that correlates reaction rates or equilibrium constants with parameters representing the electron-donating or electron-withdrawing nature of substituents (substituent constant, σ) and the sensitivity of the reaction to these effects (reaction constant, ρ). wikipedia.orgscribd.com For the hydrolysis of benzoate esters, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the benzoyl moiety typically increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. jcsp.org.pkcdnsciencepub.com Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the reaction rate. jcsp.org.pk

However, the Hammett relationship often fails for ortho-substituted compounds due to the "ortho-effect". scribd.comcas.cz This effect is a combination of steric hindrance and other through-space electronic interactions (like intramolecular hydrogen bonding or field effects) between the ortho-substituent and the reaction center. In this compound, the ethoxy group is in the ortho position, which sterically hinders the approach of a nucleophile to the carbonyl carbon. cas.cz Studies on the analogous Phenyl 2-methoxybenzoate show that this steric hindrance can cause the carboxyl group to be non-coplanar with the benzene (B151609) ring, which in turn reduces the resonance effect of the ring on the reaction center. jcsp.org.pk The steric influence of an ortho-substituent in the hydrolysis of phenyl benzoates has been found to be significantly higher than corresponding effects from the para position.

Research Findings from Analog Hydrolysis

Kinetic studies on the base-catalyzed hydrolysis of a series of phenyl esters of ortho-substituted benzoic acids provide valuable insight into the reactivity of derivatives analogous to this compound. The second-order rate constants (k) for these reactions illustrate the combined electronic and steric influence of the ortho-substituent.

A study on the hydrolysis of O-benzoyl-2-hydroxybutanoic acid derivatives by carboxypeptidase A found that while para-substituted derivatives were readily hydrolyzed with rates correlating to Hammett constants, the unsubstituted ester was not hydrolyzed at all. cdnsciencepub.com This suggests that electronic modulation by substituents is critical for reactivity and that nonproductive binding can occur in the absence of such modulation. cdnsciencepub.com

The table below presents kinetic data from the base-catalyzed hydrolysis of various phenyl 2-substituted benzoates, demonstrating the impact of different ortho-substituents on reaction rates.

Interactive Data Table: Hydrolysis Rates of Phenyl 2-Substituted Benzoates

Substituent (X) in Phenyl 2-X-benzoateSecond-Order Rate Constant (k) [l mol⁻¹ s⁻¹]Relative Rate (k/k_H)Key Effects
HValue not available1.0Reference
OCH₃Value not availableComparison valueElectron-donating (resonance), Steric hindrance
OCH₂CH₃ (Ethoxy)Value not availableComparison valueElectron-donating (resonance), Increased steric hindrance vs. Methoxy
F0.043Comparison valueElectron-withdrawing (inductive), Minor steric effect
Cl0.081Comparison valueElectron-withdrawing (inductive), Moderate steric effect
NO₂1.05Comparison valueStrong electron-withdrawing (inductive & resonance), Steric hindrance
CH₃0.011Comparison valueElectron-donating (inductive), Steric hindrance
CF₃Value not availableComparison valueStrong electron-withdrawing (inductive), Significant steric effect

Quantitative Structure-Activity Relationship (QSAR)

More advanced studies employ Quantitative Structure-Activity Relationship (QSAR) models to correlate a broader range of physicochemical properties (descriptors) with reactivity. nih.gov For benzoate derivatives, these models can reveal complex relationships that go beyond simple electronic and steric effects. Descriptors in QSAR studies can include:

Lipophilicity (logP): Influences solubility and transport to the reaction site, particularly in biological or biphasic systems.

Electronic Descriptors: Dipole moment, atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO) which quantify the electronic character of the molecule. biolscigroup.us

Steric/Topological Descriptors: Molecular weight, surface area, and connectivity indices that describe the size and shape of the molecule.

For instance, a QSAR study on eugenyl benzoate derivatives found that both hydrophobicity (logP) and steric parameters (molar refractivity, CMR) significantly affected their biological activity, with hydrophobicity playing a more dominant role. nih.govwaocp.org Such analyses allow for the prediction of reactivity for newly designed derivatives, guiding synthetic efforts toward compounds with desired characteristics.

Investigation of Non Clinical Biological Interactions and Activities in Vitro/mechanistic Focus

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

No data available.

Specific Enzyme Targets and Inhibition Mechanisms

Following a comprehensive search of available scientific data, no specific in vitro studies detailing the inhibitory activity of Phenyl 2-ethoxybenzoate against any particular enzyme targets were identified. Consequently, information regarding its potential enzyme inhibition mechanisms, including kinetic parameters such as IC₅₀ or Kᵢ values, is not available in the current body of scientific literature.

Receptor Binding Affinity and Agonist/Antagonist Profiles

There is currently no published research that characterizes the receptor binding affinity of this compound. Studies determining its binding profile, including dissociation constants (K*) or its potential as an agonist or antagonist at any specific receptor, have not been reported. Therefore, its agonist/antagonist profile remains uncharacterized.

Modulation of Cellular Signaling Pathways (In Vitro, Mechanistic)

No in vitro mechanistic studies have been published that describe the modulation of any cellular signaling pathways by this compound. Research investigating its effects on key signaling cascades, such as MAP kinase, PI3K/Akt, or others, has not been documented.

Mechanisms of Action at the Molecular Level

Detailed mechanisms of action for this compound at the molecular level, including specific protein binding interactions or other molecular-level engagements, have not been elucidated in the available scientific literature.

Data Tables

Due to the absence of specific experimental data for this compound in the searched literature, no data tables can be generated for enzyme inhibition, receptor binding, or cellular signaling modulation.

Emerging Applications and Future Research Directions

Phenyl 2-ethoxybenzoate as a Synthetic Intermediate in Organic Synthesis

In the realm of organic chemistry, the ester linkage in this compound can be strategically cleaved or transformed, making it a valuable synthetic intermediate. The synthesis of related ethoxybenzoate esters, such as o-ethoxy ethyl benzoate (B1203000), has been documented in patent literature, highlighting the accessibility of this class of compounds for further chemical manipulation. google.com The core structure of this compound allows for a variety of chemical reactions. For instance, the phenyl ester group can undergo nucleophilic substitution, leading to the formation of different esters or amides.

The presence of the ethoxy group can also influence the reactivity of the aromatic ring, potentially directing substitution reactions to specific positions. This makes this compound a potentially versatile precursor for the synthesis of more complex molecules with tailored properties. Future research could focus on exploring its utility in multi-step syntheses of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of this compound in various catalyzed reactions, such as cross-coupling reactions, could also be a fruitful area of investigation for the construction of novel molecular frameworks.

Role in Materials Science and Polymer Chemistry

The structural characteristics of this compound make it an intriguing candidate for applications in materials science and polymer chemistry.

Building Blocks for Specialty Polymers and Resins

While direct polymerization of this compound has not been extensively reported, the use of structurally related monomers, such as phenyl acrylate (B77674), in polymerization-induced self-assembly (PISA) suggests the potential for benzoate esters to be incorporated into polymer chains. rsc.org The synthesis of functionalized phenyl acrylate polymer supports further demonstrates that phenyl ester moieties can be valuable components of polymer networks. researchgate.net

The ethoxy group in this compound could impart specific properties, such as increased flexibility or altered solubility, to a polymer backbone. Future research could explore the synthesis of polymers where this compound or its derivatives are used as monomers or co-monomers. This could lead to the development of specialty polymers and resins with tailored thermal, mechanical, and optical properties for a variety of applications, including coatings, adhesives, and advanced composites. For instance, the incorporation of this moiety could influence the glass transition temperature and other key characteristics of the resulting polymer. rsc.org

Photophysical Properties in Material Design

The influence of substituents on the photophysical properties of related compounds, such as 2-phenylbenzoxazole (B188899) derivatives, has been a subject of study. mdpi.com The ethoxy group in this compound, being an electron-donating group, could potentially modulate the absorption and emission properties of the molecule. Future research should involve the detailed characterization of the UV-Vis absorption and fluorescence spectra of this compound to determine its potential for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photostabilizers for polymers.

Applications in Analytical Chemistry and Chemical Sensing

The development of new chemical sensors for the detection of a wide range of analytes is a critical area of research. While there is no specific literature detailing the use of this compound in chemical sensing, the broader class of esters and aromatic compounds has been explored for such applications. For instance, various analytical methods have been developed for the determination of benzoate esters, particularly in the context of food and environmental analysis. rsc.orgcsbsju.edu

The structure of this compound could potentially be modified to incorporate specific recognition elements for target analytes. Electrochemical sensors, for example, often utilize functionalized molecules that can interact with the target species and produce a measurable electrical signal. nih.gov The aromatic rings of this compound could serve as a platform for the attachment of functional groups that can bind to specific ions or molecules. Future research could investigate the potential of this compound derivatives as components of the sensing layer in optical or electrochemical sensors for the detection of environmental pollutants, industrial chemicals, or biological molecules.

Advanced Drug Discovery Lead Compound Development (Pre-clinical, without clinical trials or dosage)

The search for new therapeutic agents is a constant endeavor in medicinal chemistry. While this compound itself has not been the subject of extensive preclinical studies, research on related phenyl benzoate derivatives has revealed a range of biological activities. For example, various substituted 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors, suggesting their potential in the management of diabetes. nih.gov

The development of lead compounds often involves the synthesis and screening of a library of related molecules to identify those with the most promising pharmacological activity. The structure of this compound provides a scaffold that can be systematically modified to explore structure-activity relationships. The ethoxy group, for instance, can be altered in terms of its length or position to optimize binding to a biological target. The phenyl rings can also be substituted with various functional groups to enhance potency or improve pharmacokinetic properties. Future preclinical research could involve the synthesis of a series of this compound analogs and their evaluation in a range of biological assays to identify potential lead compounds for various diseases.

Computational Design and Rational Engineering of this compound Analogues

Computational modeling has become an indispensable tool in modern chemistry and drug discovery, enabling the prediction of molecular properties and the rational design of new compounds with desired characteristics. plu.mxnih.gov Various computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the physicochemical and toxicokinetic properties of chemicals, which is crucial in the early stages of drug development. nih.govresearchgate.net

While specific computational studies on this compound are not widely reported, the methodologies are well-established for related molecules. Molecular modeling and docking studies, for instance, are routinely used to predict how a molecule will bind to a biological target, such as an enzyme or a receptor. nih.gov This information can then be used to design new analogs with improved binding affinity and selectivity.

Future research in this area could involve the use of computational tools to:

Predict the physicochemical properties of a virtual library of this compound analogs.

Perform molecular docking studies to identify potential biological targets for these analogs.

Use the insights from these computational studies to guide the synthesis of the most promising compounds for experimental evaluation.

This integrated approach of computational design and experimental validation can significantly accelerate the discovery and development of new molecules with applications in medicine, materials science, and beyond.

Sustainable Chemical Synthesis and Process Optimization for Industrial Relevance

The industrial production of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry and sustainability. The focus is on developing synthetic routes that are not only economically viable but also minimize environmental impact. This involves optimizing reaction conditions, utilizing safer reagents, and reducing waste generation.

Greener Synthetic Pathways

The traditional synthesis of this compound likely involves the esterification of 2-ethoxybenzoic acid with phenol (B47542). This process, known as Fischer esterification, typically requires a strong acid catalyst, such as sulfuric acid, and often involves high temperatures and the removal of water to drive the reaction to completion. While effective, this method presents several environmental and safety challenges, including the use of corrosive catalysts and the generation of acidic waste streams.

In the pursuit of more sustainable alternatives, research has focused on several key areas:

Heterogeneous Catalysis: Replacing homogeneous acid catalysts with solid acid catalysts is a significant step towards greener synthesis. mdpi.com Materials like ion-exchange resins, zeolites, and metal oxides offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion issues. mdpi.com For instance, the use of dried Dowex H+ cation-exchange resin has been shown to be an effective, high-yielding, and reusable catalyst system for various esterifications. nih.gov

Enzymatic Catalysis: Biocatalysis, utilizing enzymes such as lipases, presents a highly selective and environmentally benign alternative to chemical catalysts. mdpi.com Lipase-mediated esterification can be conducted under milder reaction conditions, often in solvent-free systems, which significantly reduces energy consumption and waste. rsc.org The optimization of parameters like temperature, vacuum, and reactant ratios in enzymatic ester synthesis has been shown to dramatically increase conversion rates. rsc.org

Alternative Reagents: Exploring alternative acylating agents to 2-ethoxybenzoic acid or its more reactive derivatives (like acyl chlorides) can also contribute to a greener process. The use of less hazardous starting materials is a core principle of green chemistry.

Process Optimization for Industrial Scale-Up

Optimizing the synthesis of this compound for industrial relevance involves a multi-faceted approach aimed at maximizing efficiency, minimizing costs, and ensuring sustainability.

Solvent Selection: The choice of solvent is critical. Ideally, the reaction would be conducted in a solvent-free system. rsc.org When a solvent is necessary, green solvents such as glycerol (B35011) or ionic liquids are being explored for their low toxicity, recyclability, and potential to enhance reaction rates. acs.orgjrank.org

Reaction Conditions: The optimization of reaction parameters is crucial for maximizing yield and minimizing energy consumption. This includes:

Temperature: Operating at the lowest effective temperature reduces energy costs and minimizes the potential for side reactions.

Pressure: The use of vacuum can be employed to remove water, a byproduct of esterification, thereby shifting the reaction equilibrium towards the product and increasing conversion. rsc.org

Stoichiometry: Using an optimal ratio of reactants can improve atom economy and reduce the amount of unreacted starting material that needs to be separated and recycled.

Waste Reduction and Byproduct Valorization: A key aspect of sustainable synthesis is the minimization of waste. This can be achieved through:

Catalyst Recycling: Heterogeneous and enzymatic catalysts can often be recovered and reused for multiple reaction cycles, reducing both cost and waste. mdpi.comnih.gov

Byproduct Management: In the case of esterification, the primary byproduct is water. However, if alternative reagents are used, byproducts must be considered. For example, in transesterification reactions, the alcohol byproduct can be recovered and reused. acs.org

Process Intensification: Techniques such as continuous flow reactors and membrane-integrated reactors can offer significant advantages over traditional batch processes. mdpi.com Continuous flow systems can improve heat and mass transfer, leading to better control over reaction conditions and potentially higher yields in shorter reaction times. Membrane technologies like pervaporation can be used for continuous water removal, further driving the esterification reaction. mdpi.com

The following table summarizes key parameters and their sustainable alternatives for the synthesis of this compound:

ParameterTraditional ApproachSustainable AlternativeBenefits of Sustainable Alternative
Catalyst Homogeneous strong acids (e.g., H₂SO₄)Heterogeneous solid acids (e.g., zeolites, ion-exchange resins), Enzymes (e.g., lipases)Reusability, reduced corrosion, milder reaction conditions, higher selectivity, less waste. mdpi.comnih.govrsc.org
Solvent Organic solvents (e.g., toluene)Solvent-free conditions, Green solvents (e.g., glycerol, ionic liquids)Reduced VOC emissions, lower toxicity, potential for biodegradability and recycling. rsc.orgacs.orgjrank.org
Water Removal Azeotropic distillationPervaporation membranes, VacuumLower energy consumption, continuous process potential. mdpi.comrsc.org
Process Mode Batch reactionContinuous flow reaction, Membrane reactorsImproved process control, higher efficiency, smaller footprint. mdpi.com

By focusing on these areas of sustainable chemical synthesis and process optimization, the industrial production of this compound can be aligned with the principles of green chemistry, leading to a more environmentally responsible and economically efficient manufacturing process.

Conclusion

Summary of Key Research Findings on Phenyl 2-ethoxybenzoate

Research on this compound and its structural analogs has primarily focused on its synthesis, characterization, and its role as an intermediate or building block in the creation of more complex molecules. The compound is a benzoate (B1203000) ester, and its synthesis typically involves standard esterification reactions between phenol (B47542) and 2-ethoxybenzoic acid or its derivatives, such as acyl chlorides.

Key findings from the literature indicate that this compound serves as a precursor in various chemical transformations. For instance, related structures are used in the synthesis of intermediates for pharmaceuticals, such as the oral anti-diabetic drug Repaglinide. google.comgoogle.com The synthesis of these complex molecules often involves multiple steps, including bromination, cyanation, and hydrolysis, starting from a substituted 2-ethoxybenzoate core. google.comgoogle.com

Spectroscopic characterization is a well-documented aspect of research on this class of compounds. Techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure of this compound and its derivatives. rsc.org For example, in a related compound, 3-methyl-2-(pyridin-2-yl)this compound, the characteristic signals for the ethoxy group and aromatic protons are clearly identified in the ¹H NMR spectrum. rsc.org

Studies on substituted phenyl benzoates have also explored their potential applications in materials science and their biological activities. researchgate.netbjmu.edu.cn While research on the specific biological profile of this compound is not extensive, studies on similar molecules suggest potential for anti-inflammatory, antimicrobial, or antioxidant properties. nih.govnih.gov For example, a study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates showed significant antimicrobial activity against various bacteria, including drug-resistant strains of Mycobacterium tuberculosis. nih.gov Another area of investigation for phenyl benzoate derivatives is their use as liquid crystals and as stabilizers in polymer formulations. researchgate.net

Table 1: Summary of Research Areas and Key Findings for Phenyl Benzoate Derivatives

Research Area Key Findings and Observations Relevant Analogs Studied Citations
Synthesis Serves as a key intermediate in multi-step syntheses. Ethyl 2-ethoxy-4-methyl-benzoate google.comgoogle.com
Can be prepared via catalyzed ortho-functionalization reactions. 3-methyl-2-(pyridin-2-yl)this compound rsc.org
Chemical Reactions Undergoes hydrolysis under alkaline conditions; reaction rates are influenced by substituents. Substituted Phenyl Benzoates researchgate.net
Spectroscopy Structure confirmed using NMR and IR spectroscopy. 3-methyl-2-(pyridin-2-yl)this compound rsc.org
Biological Activity Derivatives show potential antimicrobial and anti-inflammatory activity. 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, Urea-based sEH inhibitors nih.govnih.gov
Materials Science Related compounds are investigated for liquid crystal properties and as polymer stabilizers. 4-(4-substituted phenylazo)phenyl 4-alkoxybenzoates researchgate.net

Identification of Knowledge Gaps and Future Research Avenues

Despite its utility as a synthetic intermediate, there are significant knowledge gaps in the scientific literature concerning this compound itself. The majority of available research focuses on its more complex derivatives or isomers, leaving the specific properties and potential of the parent compound underexplored.

A primary gap is the lack of comprehensive studies on its biological activity. While related substituted phenyl benzoates have been investigated for antimicrobial and anti-inflammatory effects, there is a scarcity of data on whether this compound exhibits any significant biological properties. nih.govnih.gov Future research should involve in-vitro screening against various cell lines (e.g., cancer cells) and microorganisms to determine its potential as a lead compound in drug discovery.

Secondly, the material properties of this compound have not been thoroughly investigated. The broader class of phenyl benzoates has been studied for applications in liquid crystals and as polymer additives. researchgate.net It would be valuable to explore whether this compound possesses any unique thermal, optical, or electronic properties that could make it suitable for applications in materials science.

Another area for future investigation is the exploration of its reactivity in novel chemical transformations. While its role as a precursor is established, its potential as a substrate in modern catalytic reactions, such as C-H activation or cross-coupling reactions, remains largely unexplored. Such studies could unveil more efficient synthetic routes to complex molecules.

Potential Impact of this compound Research on Fundamental and Applied Chemistry

Focused research into this compound could have a notable impact on both fundamental and applied aspects of chemistry.

In fundamental chemistry, a detailed study of its reaction kinetics, particularly in comparison to its isomers (e.g., Phenyl 3-ethoxybenzoate (B1238238) and Phenyl 4-ethoxybenzoate), could provide deeper insights into the electronic and steric effects of the ethoxy group's position on ester reactivity. researchgate.net This contributes to the broader understanding of structure-reactivity relationships in organic chemistry. Furthermore, using it as a model substrate in the development of new synthetic methodologies could help refine and expand the scope of modern catalytic systems.

In applied chemistry, the potential impacts are more diverse. If found to possess favorable biological activity, it could serve as a new scaffold for the development of pharmaceuticals. nih.govnih.gov Given that structurally similar compounds are used as intermediates for drugs like Repaglinide, this compound could become a valuable building block in medicinal chemistry. google.com In the field of materials science, should it or its derivatives exhibit liquid crystalline or polymer-stabilizing properties, it could lead to the development of new materials with specific functionalities. researchgate.net The synthesis of novel derivatives, such as those incorporating triazole moieties, has already shown promise in creating compounds with interesting antioxidant and nonlinear optical properties, suggesting that this compound could be a platform for creating advanced functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity Phenyl 2-ethoxybenzoate, and how can purity be validated?

  • Methodology :

  • Synthesis : Esterification of 2-ethoxybenzoic acid with phenol via acid-catalyzed condensation (e.g., using H₂SO₄ or p-toluenesulfonic acid). Alternatively, employ coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous conditions to minimize side reactions.
  • Purification : Recrystallization from ethyl acetate or ethanol to remove unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) may resolve structural analogs.
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase. Compare retention times against standards. Quantify impurities via area normalization .
    • Data Table :
ParameterConditionReference
Reaction CatalystH₂SO₄ (0.5 mol%)Analogous to
PurificationEthyl acetate recrystallization
Purity Threshold>95.0% (HPLC)

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodology :

  • 1H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and ester carbonyl (indirectly inferred via splitting patterns).
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <5 ppm mass error.
  • FT-IR : Validate ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether C-O (1250 cm⁻¹).
  • Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can experimental design (e.g., Design of Experiments, DoE) optimize reaction yields for this compound synthesis?

  • Methodology :

  • Central Composite Design (CCD) : Vary factors like catalyst concentration, temperature, and solvent ratio. Use response surface methodology to model interactions.
  • Critical Parameters :
  • Catalyst loading (0.1–1.0 mol%)
  • Reaction temperature (80–120°C)
  • Solvent polarity (toluene vs. DMF)
  • Validation : Confirm optimal conditions via triplicate runs and ANOVA analysis. For example, a study on histamine derivatization achieved 98% reproducibility using CCD .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodology :

  • NMR Contradictions :
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in ester groups).
  • COSY/HMBC : Resolve coupling patterns and confirm connectivity.
  • HRMS Adducts : Use softer ionization (e.g., ESI instead of EI) to minimize fragmentation. Compare with synthetic intermediates to identify adduct sources .
    • Case Study : In quinoline derivatives, unexpected methylene splitting in NMR was resolved via HMBC, confirming intramolecular hydrogen bonding .

Q. What strategies ensure the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies :
  • Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor via HPLC.
  • Photostability : Expose to UV light (320–400 nm) and assess decomposition products.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) if degradation occurs via radical pathways. Store in amber vials under nitrogen .

Q. How can derivatization techniques enhance the detection of this compound in complex matrices?

  • Methodology :

  • Derivatization Agents : Use phenyl isothiocyanate (PITC) or dansyl chloride to introduce chromophores/fluorophores.
  • UHPLC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile. Optimize collision energy for MRM (multiple reaction monitoring) transitions.
  • Validation : Spike recovery tests in biological matrices (e.g., fish tissue) to assess interference .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 185–187°C in vs. literature values) may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify crystalline phases and confirm purity via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.